molecular formula C21H26N2O3S B2736047 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1005293-55-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2736047
CAS RN: 1005293-55-9
M. Wt: 386.51
InChI Key: XHPIFFVAADQNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide, commonly known as IBTQ, is a chemical compound that has gained significant attention in the field of scientific research. IBTQ is a small molecule that belongs to the class of quinoline-based compounds. It has shown promising results in various studies, especially in the field of cancer research.

Scientific Research Applications

Inhibition of Protein Kinases

Isoquinolinesulfonamide derivatives, including compounds with structural similarities to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide," have been studied for their potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A). This inhibition is significant due to its competitive fashion against ATP, suggesting a role in modulating cellular processes like neurite outgrowth, which is mediated by protein kinase A (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides also show selectivity in inhibiting human carbonic anhydrases (hCAs), which are therapeutically relevant. The structural basis for the interaction between carbonic anhydrase and similar sulfonamides has been elucidated, providing insights for designing selective inhibitors for specific hCA isoforms associated with diseases like cancer and neurological disorders (Mader et al., 2011).

Synthesis and Characterization

Studies have also been conducted on the synthesis of derivatives and related compounds, exploring their structural and functional properties. For example, the formation of tetracyclic isoquinoline derivatives through rearrangement processes highlights the chemical versatility and potential for generating novel compounds with specific biological activities (Roydhouse & Walton, 2007).

Biological Evaluation

Derivatives structurally related to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide" have been evaluated for their biological activities, including positive inotropic effects, which are crucial for understanding the compound's potential therapeutic applications. The detailed investigation into these compounds contributes to a broader understanding of their pharmacological profiles (Santangelo et al., 1994).

properties

IUPAC Name

2,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-13-18(9-10-19(17)23)22-27(25,26)20-12-15(3)7-8-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPIFFVAADQNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

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